3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid
CAS No.: 1803611-34-8
Cat. No.: VC2967289
Molecular Formula: C12H14FNO3
Molecular Weight: 239.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803611-34-8 |
|---|---|
| Molecular Formula | C12H14FNO3 |
| Molecular Weight | 239.24 g/mol |
| IUPAC Name | 3-[acetyl-[(3-fluorophenyl)methyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C12H14FNO3/c1-9(15)14(6-5-12(16)17)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17) |
| Standard InChI Key | QRYBARACDWGJHS-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CCC(=O)O)CC1=CC(=CC=C1)F |
| Canonical SMILES | CC(=O)N(CCC(=O)O)CC1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structure
3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid is a synthetic organic compound classified as an acetamido-substituted propanoic acid. Its structure features a propanoic acid backbone with an acetamido group and a 3-fluorophenylmethyl moiety. The compound incorporates a fluorinated phenyl group, which is recognized for enhancing pharmacological properties in many medicinal compounds.
Basic Chemical Properties
The chemical properties of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1803611-34-8 |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 239.24 g/mol |
| IUPAC Name | 3-[acetyl-[(3-fluorophenyl)methyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C12H14FNO3/c1-9(15)14(6-5-12(16)17)8-10-3-2-4-11(13)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17) |
| Standard InChIKey | QRYBARACDWGJHS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(CCC(=O)O)CC1=CC(=CC=C1)F |
Table 1: Chemical identity and properties of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid
Structural Features
The compound contains several key structural elements that contribute to its potential biological activity:
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A propanoic acid backbone, providing acidity and potential for salt formation
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An acetamido (-NHCOCH₃) group, capable of hydrogen bonding interactions
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A 3-fluorophenylmethyl moiety, which may influence the compound's pharmacokinetic properties
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A tertiary amine linkage connecting these components
The presence of the fluorine atom at the meta position of the phenyl ring is particularly significant, as fluorination is known to alter the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Synthesis and Preparation
Purification Techniques
Purification of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid and similar compounds typically involves:
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Chromatographic techniques, particularly column chromatography
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Recrystallization from appropriate solvent systems
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Solvent extraction methods to isolate the pure compound
Common solvents used in the synthesis and purification include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols to enhance solubility and reaction rates.
Chemical Reactivity
The reactivity of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid is determined by its functional groups. Key reactions include:
Carboxylic Acid Reactions
The propanoic acid group can participate in typical carboxylic acid reactions:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
Reactions Involving the Acetamido Group
The acetamido functionality can undergo:
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Hydrolysis under acidic or basic conditions
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Transacylation reactions
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Participation in hydrogen bonding
Influence of the Fluorophenyl Group
The fluorine atom introduces specific reactivity patterns:
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Enhanced stability against metabolic degradation
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Modified electronic properties of the aromatic ring
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Potential for specific interactions with biological targets
Temperature and pH control are crucial factors in reactions involving this compound to ensure high yields and minimize side products. Analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for characterization and reaction monitoring.
Table 2: Comparison of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid with structurally related compounds
Analytical Characterization
Spectroscopic Properties
Analytical characterization of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons, methylene groups, and methyl proton of the acetyl group
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¹⁹F NMR would provide specific information about the fluorine environment
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¹³C NMR would confirm the carbon framework, with characteristic signals for the carbonyl carbons
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Mass Spectrometry:
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Expected molecular ion peak at m/z 239 (M⁺)
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Fragmentation pattern likely including loss of acetyl group and cleavage at the nitrogen
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Infrared Spectroscopy:
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Characteristic absorption bands for C=O stretching of both the carboxylic acid (~1700 cm⁻¹) and acetamido group (~1650 cm⁻¹)
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O-H stretching of the carboxylic acid (~3300-2500 cm⁻¹)
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C-F stretching (~1100-1000 cm⁻¹)
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be valuable for purity determination and quantitative analysis. Typical conditions might include:
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HPLC: Reverse-phase C18 column with gradient elution using acetonitrile/water mixtures
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GC-MS: Following derivatization of the carboxylic acid group to improve volatility
Structure-Activity Relationships
Understanding the structure-activity relationships of 3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid is crucial for its potential development as a pharmaceutical agent or synthetic intermediate.
Pharmacophore Elements
Key pharmacophore elements in this compound include:
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The carboxylic acid group: Provides hydrogen bond donor/acceptor capabilities and potential for ionic interactions
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The acetamido group: Offers hydrogen bond acceptor functionality and conformational flexibility
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The fluorophenyl ring: Creates a lipophilic region with specific electronic properties due to the fluorine substitution
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The methylene linkers: Provide necessary spacing between functional groups for optimal interactions
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